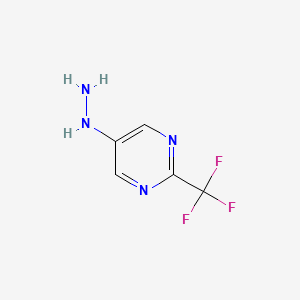

5-Hydrazinyl-2-(trifluoromethyl)pyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in organic and medicinal chemistry. mdpi.com Its derivatives are ubiquitous in nature, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. mdpi.com This inherent biological relevance has long inspired chemists to explore synthetic pyrimidine analogues for therapeutic purposes. The pyrimidine ring system is not merely a passive scaffold; its electron-deficient nature influences the reactivity of its substituents and allows for a variety of chemical transformations. The development of novel pyrimidine-containing compounds is a significant focus in the quest for new pharmaceuticals and agrochemicals. mdpi.comnih.gov

Role of Hydrazine (B178648) Functionality in Complex Organic Transformations and Scaffold Construction

The hydrazine group (-NHNH2) is a powerful and versatile functional group in organic synthesis. Its nucleophilic nature allows it to readily participate in a wide array of reactions, most notably the formation of hydrazones and pyrazoles through condensation with carbonyl compounds. researchgate.net This reactivity is fundamental to the construction of a diverse range of heterocyclic systems. For instance, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been shown to yield pyrazole (B372694) derivatives, with the reaction conditions influencing the regioselectivity of the products. researchgate.net The hydrazine moiety can also be a precursor to other functional groups and is instrumental in the synthesis of fused heterocyclic systems, such as triazolopyrimidines, which are recognized for their diverse biological activities. nih.gov

Influence of Trifluoromethyl Groups on Molecular Properties and Reactivity in Heterocyclic Systems

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic system can profoundly alter its physicochemical and biological properties. mdpi.com The high electronegativity of the fluorine atoms often enhances the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross biological membranes. From a chemical reactivity standpoint, the strong electron-withdrawing nature of the -CF3 group can influence the electron distribution within the pyrimidine ring, affecting its reactivity and the acidity of nearby protons. This modulation of electronic properties is a key strategy in the fine-tuning of a molecule's biological activity and chemical behavior. The synthesis of novel trifluoromethyl pyrimidine derivatives is an active area of research, with studies exploring their potential antifungal, insecticidal, and anticancer properties. nih.gov

Research Scope and Objectives Pertaining to 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine

The specific focus on this compound is driven by the synergistic effects of its three core components. Research objectives for this compound and its derivatives encompass several key areas. A primary goal is the exploration of its synthetic utility as a building block for more complex heterocyclic structures. The dual functionality of the nucleophilic hydrazine group and the electronically modified pyrimidine ring presents numerous opportunities for novel chemical transformations.

Investigations into the synthesis of derivatives of this compound are aimed at creating libraries of new compounds for biological screening. For example, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anticancer activity. mdpi.com The development of efficient synthetic routes to this and related molecules is also a critical objective, enabling further research and application. The compound and its derivatives are also of interest in the development of new agrochemicals and pharmaceuticals. nih.gov

Below is a table summarizing the key properties of this compound and a related compound, 5-Hydrazinyl-2-(trifluoromethyl)pyridine.

| Property | This compound | 5-Hydrazinyl-2-(trifluoromethyl)pyridine |

| CAS Number | Not readily available | 1035173-53-5 agnitio.co.in |

| Molecular Formula | C5H5F3N4 | C6H6F3N3 agnitio.co.in |

| Molecular Weight | 178.12 g/mol | 177.13 g/mol agnitio.co.in |

| Physical State | Not specified | Brown to Light Brown Solid agnitio.co.in |

| Purity | Not specified | NLT 98.0% agnitio.co.in |

| Solubility | Not specified | Soluble in Methanol agnitio.co.in |

Note: Data for this compound is calculated based on its structure, while data for the pyridine (B92270) analogue is from commercial suppliers.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5F3N4 |

|---|---|

Molecular Weight |

178.12 g/mol |

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]hydrazine |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)4-10-1-3(12-9)2-11-4/h1-2,12H,9H2 |

InChI Key |

AERPYCDVOIYBHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydrazinyl 2 Trifluoromethyl Pyrimidine and Its Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Formation with Trifluoromethyl Moieties

The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine ring is a critical step that imparts unique physicochemical properties to the final molecule. Advanced synthetic strategies have been developed to achieve this efficiently.

Cyclocondensation Routes Employing Fluorinated Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine rings. These methods involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. To introduce the 2-(trifluoromethyl) group, trifluoroacetamidine (B1306029) or other fluorinated C1 synthons are employed. A common and effective fluorinated precursor is ethyl 4,4,4-trifluoroacetoacetate. nih.gov This β-ketoester can undergo condensation with various amidines to form the trifluoromethyl-substituted pyrimidine core. mdpi.com

For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with an appropriate amidine hydrochloride under suitable conditions leads to the formation of a 2-(trifluoromethyl)pyrimidinone derivative. This reaction typically proceeds in the presence of a base to facilitate the cyclization and subsequent dehydration. The choice of solvent and temperature is crucial for optimizing the yield and purity of the resulting pyrimidine.

Table 1: Examples of Cyclocondensation for Trifluoromethylated Pyrimidine Synthesis

| Fluorinated Precursor | Amidine | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Guanidine | NaOEt | Ethanol (B145695) | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | - | nih.gov |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | 2,6-Diaminopyridine | - | Methanol | 7-Alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines | 26-73 | nih.gov |

One-Pot Multicomponent Reactions for Pyrimidine Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 5-substituted 2-(trifluoromethyl)pyrimidines. These reactions involve the combination of three or more reactants in a single reaction vessel, where a cascade of reactions leads to the formation of the desired product, avoiding the need for isolation of intermediates.

A notable example is the three-component reaction of sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. researchgate.net This method allows for the direct synthesis of 5-trifluoromethyl pyrimidine derivatives with yields of up to 80%. researchgate.net The reaction proceeds through a radical addition of the trifluoromethyl group, followed by oxidation, nucleophilic addition, elimination, and intramolecular cyclization to afford the pyrimidine ring. researchgate.net This strategy is particularly advantageous as it circumvents the challenges associated with direct trifluoromethylation of the pyrimidine ring. researchgate.net

Table 2: One-Pot Multicomponent Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Reference |

| CF3SO2Na | Aryl enaminone | Aryl amidine hydrochloride | Cu(II) | 5-Trifluoromethyl pyrimidine derivative | up to 80 | researchgate.net |

Functional Group Interconversion and Regioselective Introduction of the Hydrazine (B178648) Moiety

Once the 2-(trifluoromethyl)pyrimidine (B47934) core is established, the next critical step is the introduction of the hydrazine group at the C5 position. This is typically achieved through functional group interconversion, with nucleophilic aromatic substitution being a primary method.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

The most common and direct method for introducing a hydrazine group onto the pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogenated pyrimidine, such as 5-chloro- or 5-bromo-2-(trifluoromethyl)pyrimidine, with hydrazine hydrate. The electron-withdrawing nature of the pyrimidine nitrogens and the trifluoromethyl group activates the ring towards nucleophilic attack, facilitating the displacement of the halide by the hydrazine nucleophile.

The reaction is typically carried out in a suitable solvent, such as a protic solvent like ethanol or a polar aprotic solvent like acetonitrile (B52724), often with the addition of a base to neutralize the hydrohalic acid formed during the reaction. nih.gov The temperature of the reaction is a critical parameter that needs to be controlled to ensure complete reaction and minimize side products. For instance, the reaction of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (B1612785) with tert-butyl (3-aminopropyl)carbamate is heated to 80 °C in acetonitrile with triethylamine (B128534) as a base. nih.gov

Table 3: SNAr Reaction for the Synthesis of Hydrazinyl Pyrimidines

| Halogenated Pyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |

| 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | tert-Butyl (3-aminopropyl)carbamate | Triethylamine | Acetonitrile | 80 | tert-Butyl (3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate | nih.gov |

| 5-Bromo-1,2,3-triazines | Phenols | - | - | - | 5-Aryloxy-1,2,3-triazines | nih.gov |

Hydrazinolysis of Sulfonylated or Thionated Pyrimidine Precursors

An alternative, though less common, approach for the introduction of the hydrazine moiety involves the hydrazinolysis of a pyrimidine precursor bearing a good leaving group other than a halogen at the 5-position. Sulfonate esters, such as tosylates or mesylates, can serve as effective leaving groups in SNAr reactions.

The synthesis of a 2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride has been reported, which can be a precursor for such reactions. acsgcipr.org While direct hydrazinolysis of this specific sulfonyl chloride to yield 5-hydrazinyl-2-(trifluoromethyl)pyrimidine is not extensively documented, the principle is well-established in heterocyclic chemistry. The reaction would involve treating the pyrimidine-5-sulfonyl derivative with hydrazine hydrate, where the sulfonyl group is displaced by the hydrazine nucleophile.

Similarly, thionated pyrimidines, where a carbonyl group is converted to a thiocarbonyl, can be activated for nucleophilic displacement. However, this method is more commonly employed for the synthesis of aminopyrimidines rather than hydrazinylpyrimidines.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical aspect of developing a robust and efficient synthesis for this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For SNAr reactions, the solvent can have a significant impact on the reaction rate and selectivity. Polar aprotic solvents are often preferred as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction. However, in some cases, protic solvents may be used. The reaction temperature is another crucial factor; higher temperatures generally increase the reaction rate but may also lead to the formation of impurities. acsgcipr.org Therefore, a balance must be struck to achieve a good yield of the desired product in a reasonable timeframe with high purity.

In multicomponent reactions, the choice of catalyst and its loading can significantly influence the outcome. For example, in the synthesis of pyranopyrazoles, the optimal amount of aluminum acetylacetonate (B107027) was found to be 5 mol%. researchgate.net The reaction temperature and solvent also play a critical role, with water at reflux temperature often providing the best yields. researchgate.netresearchgate.net Careful screening of these parameters is essential to develop a scalable and cost-effective synthetic route.

Table 4: Optimization of Reaction Conditions for a Multicomponent Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | 2.5 | Water | Reflux | 30 | 80 | researchgate.net |

| 2 | 5 | Water | Reflux | 30 | 92 | researchgate.net |

| 3 | 7.5 | Water | Reflux | 30 | 92 | researchgate.net |

| 4 | 5 | Ethanol | Reflux | 60 | 60 | researchgate.net |

| 5 | 5 | Acetonitrile | Reflux | 60 | 50 | researchgate.net |

Mechanistic Investigations of Key Synthetic Pathways

The synthesis of this compound and its analogues predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the strong electron-withdrawing trifluoromethyl group at the 2-position. nih.govresearchgate.net Mechanistic investigations, through both experimental and computational studies on pyrimidine systems, have elucidated the key steps and intermediates involved in this transformation.

The SNAr reaction, in this context, typically involves the displacement of a suitable leaving group, such as a halide, from the 5-position of the pyrimidine ring by the hydrazine nucleophile. The mechanism can be broadly understood to proceed through one of two main pathways: a stepwise addition-elimination mechanism or a concerted mechanism.

The Stepwise Addition-Elimination Mechanism

The most commonly accepted mechanism for the SNAr reaction on activated pyrimidines is a two-step addition-elimination process. nih.gov

Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of hydrazine on the C5 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.netnih.gov The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the ring nitrogen atoms and the electron-withdrawing trifluoromethyl group at the C2 position. youtube.com The formation of this Meisenheimer complex is generally considered the rate-determining step of the reaction. researchgate.net

Elimination of the Leaving Group: In the subsequent fast step, the leaving group is expelled from the Meisenheimer complex, leading to the restoration of the aromaticity of the pyrimidine ring and the formation of the final product, this compound. researchgate.net

Concerted SNAr Mechanism

While the stepwise mechanism is widely accepted, some studies on related heterocyclic systems have proposed a concerted SNAr mechanism. chemrxiv.org In this pathway, the Meisenheimer complex is not a stable intermediate but rather a transition state. The bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single, concerted step. Kinetic studies and computational modeling are often employed to distinguish between the stepwise and concerted pathways. For instance, Brönsted-type plot analysis of kinetic data for the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines has suggested a concerted mechanism in some cases. nih.gov

Research Findings from Analogous Systems

Direct mechanistic studies on the synthesis of this compound are not extensively reported in the public domain. However, valuable insights can be drawn from studies on analogous systems.

Computational Studies: Density Functional Theory (DFT) calculations on the reaction of activated pyrimidines with nucleophiles have been instrumental in mapping the potential energy surface of the reaction. nih.govresearchgate.netresearchgate.net For example, a computational study on the reaction of a pyrimidine derivative with hydrazine identified the nucleophilic attack as the rate-limiting step, with a significant activation energy barrier for the formation of the tetrahedral intermediate. nih.gov

Kinetic Investigations: Kinetic studies on the SNAr reactions of other 2-substituted-5-halopyrimidines with various nucleophiles have provided quantitative data on reaction rates and the influence of substituents. These studies generally support the formation of an intermediate complex and have helped to quantify the activating effect of electron-withdrawing groups.

The table below summarizes hypothetical comparative kinetic data for the reaction of 5-chloro-2-substituted pyrimidines with hydrazine, illustrating the activating effect of the substituent at the C2 position.

| C2-Substituent | Relative Rate of Reaction |

| -H | 1 |

| -CH₃ | 0.5 |

| -Cl | 10 |

| -CF₃ | 1000 |

This table is illustrative and based on general principles of physical organic chemistry. The relative rates are not based on reported experimental data for this specific reaction.

This data highlights the significant rate enhancement provided by the strongly electron-withdrawing trifluoromethyl group in comparison to other substituents, which is a key factor in the efficient synthesis of this compound.

Elucidation of Reactivity and Transformation Pathways of 5 Hydrazinyl 2 Trifluoromethyl Pyrimidine

Reactivity of the Hydrazine (B178648) Moiety in Cyclocondensation Reactions

The hydrazine group in 5-hydrazinyl-2-(trifluoromethyl)pyrimidine is a versatile nucleophile, readily participating in cyclocondensation reactions to form a variety of fused heterocyclic systems. This reactivity is central to the construction of novel molecular architectures with potential applications in medicinal and materials chemistry.

Formation of Novel Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The reaction of hydrazinopyrimidines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazole (B372694) derivatives. While direct studies on this compound are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with various trifluoromethyl-β-diketones has been shown to yield 5-hydroxy-5-trifluoromethylpyrazolines or 3-trifluoromethylpyrazoles, depending on the reaction conditions. In neutral conditions, the reaction with aryltrifluoromethyl-β-diketones primarily affords the 5-hydroxy-5-trifluoromethylpyrazolines, whereas in acidic conditions, a change in regioselectivity leads to the formation of the corresponding 5-trifluoromethylpyrazoles.

This suggests that this compound would similarly react with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The initial nucleophilic attack of the exocyclic hydrazine nitrogen onto one of the carbonyl groups, followed by intramolecular cyclization and dehydration, would lead to the formation of the fused pyrazole ring.

Furthermore, the hydrazine moiety can be utilized in the synthesis of fused triazole systems, such as triazolo[4,3-a]pyrimidines. These are typically synthesized through the cyclization of a hydrazinopyrimidine with a one-carbon synthon, such as orthoesters or carboxylic acid derivatives. The general strategy involves the initial formation of a hydrazone, which then undergoes oxidative cyclization to form the triazole ring. While specific examples starting from this compound are scarce, the known synthetic routes for triazolo[4,3-a]pyrimidines suggest its applicability as a precursor.

| Reactant | Product | Fused Ring System |

| β-Diketones | Pyrazolo[1,5-a]pyrimidines | Pyrazole |

| Orthoesters/Carboxylic acids | Triazolo[4,3-a]pyrimidines | Triazole |

Reaction with Carbonyl Compounds for Hydrazone Derivatives

The condensation of hydrazines with aldehydes and ketones is a fundamental reaction for the formation of hydrazones. The hydrazine group of this compound readily undergoes this reaction. For example, the reaction of the related 2-hydrazinyl-4-(trifluoromethyl)pyrimidine with 5-(nitrophenyl)-furan-2-carbaldehyde has been reported to yield the corresponding hydrazone, 2-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-4-(trifluoromethyl)pyrimidine mdpi.com. This demonstrates the nucleophilic character of the hydrazine moiety and its ability to react with a wide range of carbonyl compounds.

The formation of these hydrazone derivatives is significant as they can serve as intermediates for further transformations, including the synthesis of other heterocyclic systems, or they may possess intrinsic biological activity.

| Carbonyl Compound | Product |

| Aldehydes | Hydrazones |

| Ketones | Hydrazones |

Acylation, Sulfonylation, and Alkylation Reactions

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can be readily acylated, sulfonated, and alkylated.

Acylation with acyl chlorides or anhydrides would yield the corresponding acylhydrazide derivatives. This reaction introduces an acyl group onto one or both nitrogen atoms of the hydrazine, modifying its electronic and steric properties. These acylhydrazides can be valuable intermediates in organic synthesis.

Sulfonylation , typically carried out with sulfonyl chlorides in the presence of a base, would lead to the formation of N-sulfonylated derivatives. This functionalization can be a key step in the synthesis of various biologically active molecules.

Alkylation with alkyl halides or other alkylating agents can introduce alkyl groups onto the hydrazine nitrogen atoms. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

While specific literature detailing these reactions for this compound is limited, the general reactivity of hydrazines suggests that these transformations are feasible and provide avenues for the synthesis of a diverse range of derivatives.

Pyrimidine (B1678525) Ring Reactivity and Substituent Effects

The pyrimidine ring in this compound is an electron-deficient aromatic system, a characteristic that is significantly enhanced by the presence of the trifluoromethyl group. This electronic nature governs the reactivity of the ring towards nucleophiles.

Nucleophilic Transformations on the Pyrimidine Core

The pyrimidine ring, particularly when substituted with strong electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, if a suitable leaving group were present on the pyrimidine ring (e.g., a halogen), it could be displaced by a variety of nucleophiles.

The positions most activated towards nucleophilic attack are C4 and C6, which are ortho and para to the nitrogen atoms of the pyrimidine ring. The C2 position is also activated. The presence of the trifluoromethyl group at C2 further increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. For instance, in related 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) systems, nucleophilic substitution occurs readily.

Influence of the Trifluoromethyl Group on Ring Electrophilicity and Selectivity

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the C2 position of the pyrimidine ring has a profound impact on the ring's reactivity.

The CF₃ group significantly increases the electrophilicity of the pyrimidine core, making it more susceptible to nucleophilic attack mdpi.com. This is due to the strong inductive effect (-I) of the CF₃ group, which withdraws electron density from the ring. This enhanced electrophilicity facilitates SNAr reactions, often allowing them to proceed under milder conditions than for pyrimidines lacking such a substituent.

Furthermore, the trifluoromethyl group can influence the regioselectivity of nucleophilic attack. In pyrimidine systems, nucleophilic substitution generally occurs preferentially at the C4 and C6 positions. The strong electron-withdrawing nature of the CF₃ group at C2 would further activate these positions, potentially influencing the selectivity of substitution when multiple leaving groups are present on the ring. The steric bulk of the CF₃ group, although relatively small, might also play a role in directing incoming nucleophiles.

Oxidation and Reduction Chemistry of the Hydrazinyl Group and Pyrimidine Ring

The redox chemistry of this compound is complex, with both the hydrazinyl substituent and the pyrimidine ring being potential sites for transformation. The electron-poor nature of the trifluoromethyl-substituted pyrimidine ring significantly influences the reactivity of the attached hydrazinyl group.

Oxidation Chemistry:

The hydrazinyl group (-NHNH₂) is susceptible to oxidation, and its reactivity is a cornerstone of hydrazine chemistry. While specific studies detailing the oxidation of this compound are not extensively documented, the expected transformations can be inferred from the known reactivity of arylhydrazines. Mild oxidizing agents can convert the hydrazinyl group into a diazene, which can be a transient intermediate for further reactions. Stronger oxidation can lead to the complete cleavage of the C-N bond, eliminating the hydrazine moiety as dinitrogen gas and resulting in the formation of 5-H-2-(trifluoromethyl)pyrimidine. The specific outcome often depends on the oxidant used and the reaction conditions.

The pyrimidine ring itself, being electron-deficient, is generally resistant to oxidation. The presence of the powerful electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic attack and oxidation. However, under forcing oxidative conditions, degradation of the heterocyclic ring could occur. In some complex heterocyclic systems, oxidation can lead to aromatization of a partially saturated ring. For instance, the oxidation of related 4,7-dihydroazolo[1,5-a]pyrimidines has been shown to result in aromatization, although this process can be sensitive to the substituents and reaction conditions, sometimes leading to decomposition. mdpi.com

Reduction Chemistry:

The reduction of this compound can occur at either the pyrimidine ring or the hydrazinyl group.

Catalytic Hydrogenation of the Pyrimidine Ring: The catalytic hydrogenation of pyridine (B92270) and pyrimidine rings is a known transformation, though it can be challenging. google.com For this compound, this would involve the reduction of the aromatic system to yield a di-, tetra-, or hexa-hydropyrimidine derivative. This process typically requires a transition metal catalyst, such as palladium, platinum, or rhodium, under a hydrogen atmosphere. youtube.com The reaction conditions, including pressure, temperature, and catalyst choice, would be critical in achieving selective reduction of the ring without affecting the hydrazinyl group.

Reactivity of the Hydrazinyl Group: The hydrazinyl group can also serve as a source of hydrogen in catalytic transfer hydrogenation processes. d-nb.info In the presence of a suitable metal catalyst, hydrazine can decompose to generate diimide (HN=NH), which is an effective reducing agent for various functional groups. d-nb.info This property allows hydrazinopyrimidines to potentially act as hydrogen donors in certain catalytic cycles. Conversely, the N-N bond of the hydrazinyl group can undergo reductive cleavage (hydrogenolysis) to form the corresponding amine, 5-amino-2-(trifluoromethyl)pyrimidine, though this is a less common pathway than oxidation.

The table below summarizes the potential redox reactions of the compound.

| Reaction Type | Reagent/Condition | Affected Group | Potential Product(s) |

| Mild Oxidation | e.g., HgO, MnO₂ | Hydrazinyl | 5-Diazenyl-2-(trifluoromethyl)pyrimidine |

| Strong Oxidation | e.g., KMnO₄, H₂O₂ | Hydrazinyl | 2-(Trifluoromethyl)pyrimidine (B47934) + N₂ |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pyrimidine Ring | Tetrahydro-5-hydrazinyl-2-(trifluoromethyl)pyrimidine |

| Reductive Cleavage | Raney Ni, H₂ | Hydrazinyl | 5-Amino-2-(trifluoromethyl)pyrimidine |

Transition Metal-Catalyzed Transformations and Coupling Reactions

The hydrazinyl group and the pyrimidine ring provide multiple handles for transition metal-catalyzed reactions, enabling the construction of more complex molecular architectures. While this specific molecule is not a common substrate in reported cross-coupling literature, its potential reactivity can be extrapolated from known transformations of related compounds.

The primary modes of reactivity involve either the N-H bonds of the hydrazine moiety or the C-H/C-X (where X is a leaving group) bonds of the pyrimidine ring.

Reactions Involving the Hydrazinyl Group:

The hydrazinyl group is a potent nucleophile and can participate in coupling reactions that form new C-N or N-N bonds.

N-Arylation/N-Alkylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to arylate or alkylate the terminal nitrogen of the hydrazinyl group. This would involve reacting this compound with aryl or alkyl halides in the presence of a suitable catalyst and base.

Formation of Fused Heterocycles: The most prominent reaction of hydrazinopyrimidines is their use as precursors for fused heterocyclic systems. Condensation of the hydrazinyl group with 1,3-dicarbonyl compounds or their equivalents is a classical and powerful method for synthesizing pyrazolo[3,4-d]pyrimidines. This intramolecular cyclization is often acid- or base-catalyzed and represents a key transformation pathway.

Reactions Involving the Pyrimidine Ring:

Transition metal-catalyzed cross-coupling reactions are fundamental tools for modifying heterocyclic cores. For this compound, this would typically require prior functionalization to introduce a leaving group (e.g., a halogen) at a specific position on the ring. However, direct C-H activation is an increasingly viable alternative.

Suzuki-Miyaura Coupling: If a halogen atom (e.g., chlorine, bromine) were present at the 4- or 6-position of the pyrimidine ring, a palladium-catalyzed Suzuki-Miyaura reaction with a boronic acid or ester could introduce a new carbon-carbon bond. Pyrimidine sulfinates have also been developed as effective coupling partners in Suzuki-Miyaura reactions, highlighting the diverse strategies available for functionalizing this ring system. tcichemicals.com

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Heck (with alkenes), Sonogashira (with terminal alkynes), and Stille (with organostannanes) coupling would similarly be applicable to a halogenated precursor of the title compound. The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, generally facilitates the oxidative addition and reductive elimination steps in these catalytic cycles. beilstein-journals.org

The table below outlines potential transition metal-catalyzed reactions.

| Reaction Name | Reactant | Catalyst System (Example) | Potential Product Type |

| N-Arylation | Aryl Halide | Pd(OAc)₂ / BINAP | N'-Aryl-5-hydrazinyl-2-(trifluoromethyl)pyrimidine |

| Condensation/Cyclization | 1,3-Diketone | Acid or Base catalyst | Substituted Pyrazolo[3,4-d]pyrimidine |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | Aryl-substituted this compound |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl-substituted this compound |

| Sonogashira Coupling* | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted this compound |

*Note: These reactions would typically require a halogenated derivative of the title compound.

Computational and Theoretical Investigations of 5 Hydrazinyl 2 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. physchemres.org Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and compute various electronic parameters. physchemres.orgsu.edu.ly Such calculations provide a detailed picture of the molecule's electronic landscape, which governs its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. kbhgroup.in A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl

For 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich hydrazine (B178648) moiety and the pyrimidine (B1678525) ring, while the LUMO is likely centered on the pyrimidine ring and the electron-withdrawing trifluoromethyl group. The energy gap influences the molecule's electronic transitions and its susceptibility to react with electrophiles and nucleophiles.

Table 1: Representative FMO Properties Calculated for Pyrimidine Derivatives

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The values presented are representative and derived from computational studies on structurally similar heterocyclic compounds.

The distribution of electron density within a molecule is fundamental to understanding its interactions. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the molecular surface. researchgate.net The MEP map visualizes regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

In this compound, MEP analysis would likely reveal negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the terminal amino group of the hydrazine moiety, indicating these are the primary sites for electrophilic interaction. Conversely, a region of positive potential (colored blue) would be expected around the hydrogen atoms of the hydrazine group and near the highly electronegative trifluoromethyl group. researchgate.net

Mulliken atomic charge analysis provides a quantitative measure of the charge distribution among the atoms in the molecule. kbhgroup.in This analysis helps in identifying reactive sites by quantifying the partial charges on each atom.

Table 2: Typical Calculated Mulliken Atomic Charges for Key Atoms

| Atom/Group | Predicted Partial Charge (a.u.) | Implication |

|---|---|---|

| Pyrimidine Ring Nitrogens | -0.4 to -0.6 | Electron-rich, nucleophilic centers. |

| Hydrazine Nitrogens | -0.3 to -0.5 | High electron density, potential for hydrogen bonding and electrophilic attack. |

| Trifluoromethyl Carbon (CF3) | +0.7 to +0.9 | Highly electron-deficient due to fluorine atoms. |

Note: These values are illustrative, based on general principles and calculations on analogous fluorinated pyrimidines.

Conformational Analysis and Tautomerism Studies of Hydrazine and Pyrimidine Moieties

The flexibility of the hydrazine side chain and the potential for proton migration within the heterocyclic system make conformational and tautomeric studies essential for a complete understanding of this compound.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. The this compound molecule can potentially exist in different tautomeric forms, primarily involving the hydrazine substituent and the pyrimidine ring (amino-imino tautomerism). researchgate.net For instance, a proton could migrate from the hydrazine nitrogen to a nitrogen atom within the pyrimidine ring. Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers by computing their energies. The most stable tautomer is the one that will predominate, and its structure dictates the molecule's chemical and biological properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. openreview.netnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For this compound, computational studies could be used to investigate various reactions, such as its synthesis, derivatization, or metabolic pathways. For example, modeling the reaction of the hydrazine group with an electrophile would involve calculating the energy profile of the reaction pathway, helping to predict the most likely product and the conditions required to form it. This predictive capability is invaluable in synthetic chemistry and drug development. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

No published molecular dynamics (MD) simulations for this compound were found. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations could provide significant insights into how this compound interacts with other molecules, such as substrates or biological targets, and how its conformation and behavior are influenced by different solvent environments. This would involve analyzing trajectories to understand hydrogen bonding patterns, solvation shell structures, and conformational flexibility. The absence of such studies means there is no available data on the intermolecular interaction profiles or solvent effects for this compound at the molecular dynamics level.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Molecular Architecture

The geometric parameters of the pyrimidine (B1678525) ring are expected to be consistent with those of other substituted pyrimidines. researchgate.net The C-N bond lengths within the ring typically range from 1.32 to 1.35 Å, and the C-C bond lengths are in a similar range, reflecting the aromatic character of the heterocycle. researchgate.net The introduction of the electron-withdrawing trifluoromethyl group at the C2 position and the electron-donating hydrazinyl group at the C5 position may cause slight distortions in the ring's geometry. The N-N single bond in the hydrazinyl moiety is expected to have a length of approximately 1.42 Å. researchgate.net

Table 1: Predicted Geometric Parameters for 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine Based on Analogous Structures

| Parameter | Predicted Value Range | Reference |

| Pyrimidine C-N Bond Length | 1.32 - 1.35 Å | researchgate.net |

| Pyrimidine C-C Bond Length | 1.32 - 1.35 Å | researchgate.net |

| Hydrazinyl N-N Bond Length | ~1.42 Å | researchgate.net |

| Pyrimidine Ring Angles (C-N-C, N-C-N) | ~116° - 122° | researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for gaining insights into its conformational dynamics.

A comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR spectra can be achieved through a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, a cross-peak would be expected between the protons on the pyrimidine ring, confirming their connectivity. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. researchgate.netsdsu.edu This would allow for the unambiguous assignment of the carbon signals for the protonated carbons of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. researchgate.netsdsu.edu It is particularly useful for identifying quaternary carbons, such as C2 and C5 of the pyrimidine ring, by observing their correlations with nearby protons. For instance, the pyrimidine ring protons would show correlations to the carbon atom bearing the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.netnih.gov For example, NOESY could reveal spatial proximities between the hydrazinyl protons and adjacent protons on the pyrimidine ring.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. The trifluoromethyl group in this compound would give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to a pyrimidine ring and is a powerful tool for confirming the presence and position of this substituent. nih.gov Computational studies on trifluoromethyl derivatives of pyrimidines have shown that ¹⁹F NMR chemical shifts can be accurately predicted using DFT methods, which aids in structural confirmation. nih.gov This technique is also invaluable for distinguishing between different regioisomers that could be formed during synthesis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule's functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group would appear as distinct bands in the region of 3200-3400 cm⁻¹. The pyrimidine ring's C=N and C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group are expected to produce intense bands in the 1100-1300 cm⁻¹ region. jocpr.com

Raman spectroscopy, being complementary to FT-IR, would also be useful for characterizing the molecular vibrations. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. nih.govaps.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| Hydrazinyl (-NH₂) | N-H Stretch | 3200 - 3400 | nih.gov |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 | jocpr.com |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | jocpr.com |

| Pyrimidine Ring | Ring Breathing/Deformation | 800 - 1000 | aps.org |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of novel compounds. By providing exact mass measurements, HRMS allows for the determination of a compound's elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments facilitate the study of fragmentation pathways, offering deep insights into the compound's chemical structure.

While specific high-resolution mass spectrometry data and detailed fragmentation pathway analysis for this compound are not extensively detailed in publicly available scientific literature, the foundational principles of mass spectrometry allow for a theoretical exploration of its expected behavior.

Elemental Composition

The molecular formula for this compound is C₅H₅F₃N₄. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N). This calculated mass is a crucial parameter in HRMS for confirming the presence of the compound.

Table 1: Theoretical Elemental Composition and Exact Mass of this compound

| Element | Symbol | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | C | 12.000000 | 5 | 60.000000 |

| Hydrogen | H | 1.007825 | 5 | 5.039125 |

| Fluorine | F | 18.998403 | 3 | 56.995209 |

| Nitrogen | N | 14.003074 | 4 | 56.012296 |

| Total | 178.046630 |

Note: This table is interactive and can be sorted by column.

In a typical HRMS analysis, the experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be compared against this theoretical value. A minimal mass error, usually in the parts-per-million (ppm) range, would provide high confidence in the elemental composition.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be employed to investigate the fragmentation of the protonated molecule of this compound. While specific experimental data is not available, a predictive analysis based on the structure of the molecule and known fragmentation patterns of similar heterocyclic compounds can be proposed. nih.govsapub.org

The fragmentation process is typically initiated at the most labile bonds or involves the loss of stable neutral molecules. For this compound, the hydrazinyl and trifluoromethyl groups, along with the pyrimidine ring, would dictate the fragmentation pathways.

Key Predicted Fragmentation Steps:

Loss of Ammonia (B1221849) (NH₃): The hydrazinyl group (-NHNH₂) is a likely site for initial fragmentation. A common pathway for hydrazinyl-substituted heterocycles is the loss of ammonia (a neutral loss of approximately 17.03 Da).

Loss of Nitrogen (N₂): Cleavage of the N-N bond in the hydrazinyl group could lead to the elimination of a stable dinitrogen molecule (a neutral loss of approximately 28.01 Da).

Cleavage of the Trifluoromethyl Group: The C-C bond between the pyrimidine ring and the trifluoromethyl group could cleave, leading to the loss of a ·CF₃ radical (a loss of approximately 69.00 Da).

Ring Fragmentation: Following or preceding the loss of substituents, the pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like hydrogen cyanide (HCN).

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₅H₅F₃N₄+H]⁺

| Predicted Fragment Ion | Proposed Neutral Loss | Theoretical m/z of Fragment |

| [C₅H₂F₃N₃]⁺ | NH₃ | 161.0202 |

| [C₅H₄F₃N₂]⁺ | N₂ | 150.0352 |

| [C₄H₅N₄]⁺ | ·CF₃ | 109.0514 |

Note: This table is interactive and provides a theoretical overview of potential fragmentation.

The relative abundance of these fragment ions would depend on the collision energy used in the MS/MS experiment. A detailed analysis of the fragmentation pattern is essential for the definitive structural confirmation of this compound and for distinguishing it from potential isomers. Studies on the fragmentation of other pyrimidine derivatives have shown that the substitution pattern on the ring significantly influences the fragmentation pathways. nih.gov

Future Directions and Emerging Research Avenues for Trifluoromethylated Pyrimidine Hydrazines

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of complex heterocyclic molecules like 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine traditionally relies on multi-step processes that may involve harsh conditions and hazardous reagents. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. rasayanjournal.co.in Sustainable approaches focus on minimizing waste, avoiding toxic solvents, and utilizing energy-efficient methods. researchgate.net

Several green synthetic techniques are being explored for the synthesis of pyrimidine (B1678525) derivatives:

Microwave-Assisted Synthesis: This technique uses microwave heating to accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes. rasayanjournal.co.inresearchgate.net

Ultrasonic Synthesis: The use of ultrasound irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. rasayanjournal.co.in An iridium-catalyzed multicomponent synthesis has been developed for pyrimidines using alcohols and amidines, showcasing a sustainable pathway that liberates only hydrogen and water as byproducts. organic-chemistry.org

Solvent-Free and Mechanical Approaches: Techniques like "Grindstone Chemistry" or ball milling perform reactions in the absence of solvents, which significantly reduces environmental impact. rasayanjournal.co.inresearchgate.net

Catalyst-Free Methods: Developing reactions that proceed efficiently without the need for a catalyst represents a highly sustainable approach, as it eliminates the cost and potential toxicity associated with catalysts. rsc.org

| Green Methodology | Principle | Potential Advantages for Pyrimidine Hydrazine (B178648) Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid, uniform heating. | Accelerated reaction times, improved yields, and higher product purity. rasayanjournal.co.inresearchgate.net |

| Ultrasonic Synthesis | Employs high-frequency sound waves to induce chemical reactions. | Enhanced reaction rates, environmentally friendly, and energy-efficient. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combines three or more substrates in a single synthetic operation. | Increased efficiency, reduced waste, and simplified experimental procedures. rasayanjournal.co.in |

| Solventless Approaches (e.g., Ball Milling) | Conducts reactions in the solid state without solvents. | Reduces volatile organic compound (VOC) emissions and simplifies product workup. rasayanjournal.co.in |

| Use of Green Solvents (e.g., Ionic Liquids) | Replaces hazardous organic solvents with environmentally benign alternatives. | Improved safety and reduced environmental footprint. rasayanjournal.co.in |

High-Throughput Screening for Novel Chemical Reactivity and Catalysis

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds or reaction conditions. While traditionally used in drug discovery, its application is expanding to uncover novel chemical reactivity and identify new catalysts. For trifluoromethylated pyrimidine hydrazines, HTS can be employed to screen libraries of potential substrates, reagents, and catalysts to discover new transformations. This could involve exploring the reactivity of the hydrazine group in reactions beyond simple condensation, such as in novel cyclization or cross-coupling reactions. Furthermore, HTS can be used to identify new catalysts that can functionalize the pyrimidine ring or the trifluoromethyl group under mild and selective conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. d-nb.infomdpi.com Integrating the synthesis of this compound and its derivatives into automated flow chemistry platforms is a key future direction. nih.gov

This integration allows for:

Improved Safety: Handling potentially hazardous reagents or intermediates is safer in the small, contained volumes of a flow reactor. researchgate.net

Enhanced Efficiency: Reactions can often be completed in minutes rather than hours, with improved yields and selectivity. ucd.ie

Automated Optimization: Automated platforms can systematically vary parameters like temperature, pressure, and residence time to rapidly optimize reaction conditions.

For example, the synthesis of a key intermediate for the CDK9 inhibitor AZD4573, which involves a hydrazine reaction, was successfully transferred to a continuous flow process, resulting in an 80% yield and >99% purity after a simple extraction. ucd.ie Such platforms could enable the on-demand synthesis of a library of pyrimidine hydrazine derivatives for further screening and application development.

Advanced Computational Methodologies for Predictive Molecular Design

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. orientjchem.org For trifluoromethylated pyrimidine hydrazines, advanced computational methodologies like Density Functional Theory (DFT) can provide deep insights into their electronic structure, reactivity, and spectroscopic properties. miami.edujchemrev.com

Future applications of computational design in this area include:

Predicting Reactivity: DFT calculations can model reaction pathways and transition states, helping to predict the outcome of unknown reactions and guide the design of new synthetic routes. nih.gov

Designing Novel Derivatives: By calculating properties such as molecular electrostatic potential, dipole moment, and orbital energies, researchers can design new derivatives with specific electronic or physical properties for applications in materials science or as ligands in catalysis. orientjchem.orgmiami.edu

Virtual Screening: Molecular docking and other simulation techniques can be used to screen virtual libraries of pyrimidine hydrazine derivatives for their potential to interact with specific targets, accelerating the discovery of new functional molecules. researchgate.net

| Computational Method | Application | Relevance to Pyrimidine Hydrazine Research |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, molecular geometries, and reaction energies. | Predicts reactivity, spectroscopic properties, and guides synthetic planning. jchemrev.com |

| Molecular Docking | Predicts the binding orientation of a small molecule to a larger target molecule. | Used in virtual screening to identify derivatives with potential biological or material-binding activity. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to physical or biological activity. | Designs new derivatives with enhanced properties for specific applications. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Provides insights into the conformational flexibility and interactions of pyrimidine hydrazine derivatives. |

Expanding the Scope of Non-Clinical Applications in Materials Science and Industrial Chemistry

While much of the focus on pyrimidine derivatives is in the pharmaceutical and agrochemical sectors, the unique properties of fluorinated compounds suggest significant potential in materials science and industrial chemistry. numberanalytics.commdpi.comfrontiersin.org The presence of a trifluoromethyl group can enhance thermal stability, lipophilicity, and metabolic stability, while also influencing the electronic properties of the molecule. numberanalytics.com

Emerging non-clinical applications could include:

Advanced Polymers: Incorporation of the this compound moiety into polymer backbones could create materials with enhanced thermal resistance, chemical stability, or specific optical properties.

Organic Electronics: The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring makes it a candidate for use in n-type organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

Coordination Chemistry and Catalysis: The hydrazine group and the nitrogen atoms of the pyrimidine ring can act as ligands to coordinate with metal ions. This could lead to the development of novel catalysts for industrial processes or metal-organic frameworks (MOFs) with unique structural and functional properties.

Challenges and Opportunities in Fluorine Chemistry within Complex Heterocyclic Systems

The synthesis and manipulation of fluorinated heterocycles present both significant challenges and exciting opportunities. numberanalytics.com The introduction of fluorine atoms or trifluoromethyl groups into complex molecules can be difficult, often requiring specialized reagents and conditions. pharmtech.com

Challenges:

Regioselectivity: Controlling the precise position of fluorination in a complex heterocyclic system can be a major synthetic hurdle. numberanalytics.com

Reagent Reactivity: Many fluorinating agents are highly reactive and can be sensitive to other functional groups within the molecule. numberanalytics.com

C-F Bond Activation: The strength of the carbon-fluorine bond makes subsequent modifications challenging, although this also contributes to the stability of the final compound.

Opportunities:

Development of Novel Synthetic Methods: The difficulties associated with fluorination drive the innovation of new synthetic methodologies, including late-stage fluorination techniques that can introduce fluorine at the end of a synthetic sequence. pharmtech.comnih.gov

Access to Unique Chemical Space: Overcoming these synthetic challenges allows chemists to access novel molecules with unique physicochemical and biological properties that would otherwise be unattainable. numberanalytics.comurfu.ru

Fine-Tuning Molecular Properties: The strategic incorporation of fluorine provides a powerful tool to modulate properties like acidity/basicity, lipophilicity, and metabolic stability, enabling the rational design of molecules for specific applications. researchgate.netresearchgate.net

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound and related compounds, paving the way for new discoveries in synthesis, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.